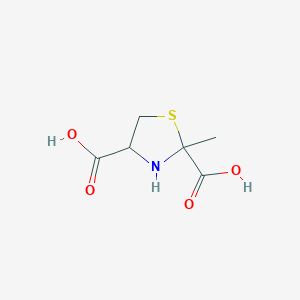

2,4-Thiazolidinedicarboxylic acid, 2-methyl-

Description

The exact mass of the compound 2,4-Thiazolidinedicarboxylic acid, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108912. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Thiazolidinedicarboxylic acid, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Thiazolidinedicarboxylic acid, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAKCGQZNBEITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937273 | |

| Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16708-09-1 | |

| Record name | 2-Methyl-2,4-thiazolidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16708-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,4-thiazolidine dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016708091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2,4-THIAZOLIDINE DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCF3F52B8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-methyl-TDCA mechanism of action as L-cysteine prodrug

Topic: 2-Methyl-Thiazolidine-4-Carboxylic Acid (MTCA) Mechanism of Action as L-Cysteine Prodrug Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chemical Reservoir

2-methyl-thiazolidine-4-carboxylic acid (MTCA) represents a distinct class of L-cysteine prodrugs characterized by a chemically driven, non-enzymatic release mechanism . Unlike N-acetylcysteine (NAC), which relies on enzymatic deacetylation, or L-2-oxothiazolidine-4-carboxylic acid (OTC), which requires 5-oxoprolinase, MTCA functions as a hydrolytic equilibrium system.

Formed via the condensation of L-cysteine and acetaldehyde, MTCA serves a dual biological role: it acts as a scavenger for toxic acetaldehyde during ethanol metabolism and as a slow-release reservoir for L-cysteine to support glutathione (GSH) biosynthesis. This guide dissects the chemical kinetics, synthesis, and therapeutic utility of MTCA, providing a rigorous foundation for its application in hepatoprotection and oxidative stress research.

Chemical Foundation & Synthesis

MTCA is a heterocyclic compound resulting from the nucleophilic attack of the L-cysteine sulfhydryl group on the carbonyl carbon of acetaldehyde, followed by ring closure.[1] This reaction is reversible, a property that defines its pharmacodynamics.

Structural Characteristics[2][3]

-

IUPAC Name: 2-methyl-1,3-thiazolidine-4-carboxylic acid[2][3]

-

Molecular Formula: C

H -

Chirality: The C4 position retains the L-configuration of cysteine. The C2 position (where the methyl group attaches) introduces a new chiral center, resulting in diastereomers (cis/trans), typically referred to as 2(RS)-methyl-thiazolidine-4(R)-carboxylic acid in racemic synthesis.

Validated Synthesis Protocol

Standardized protocol for research-grade synthesis.

Reagents:

-

L-Cysteine Hydrochloride (High Purity)

-

Acetaldehyde (Freshly distilled or high purity)

-

Sodium Acetate (Buffer)

-

Ethanol/Water solvent system

Methodology:

-

Preparation: Dissolve L-Cysteine HCl (0.1 mol) in distilled water (50 mL). Add Sodium Acetate (0.1 mol) to buffer the solution to pH ~5–6.

-

Condensation: Add Acetaldehyde (0.11 mol, slight excess) dropwise to the stirred solution at room temperature (20–25°C). The reaction is exothermic; maintain temperature <30°C.

-

Incubation: Stir vigorously for 2–4 hours. The solution may become opaque as the adduct forms.

-

Isolation: Evaporate the solvent in vacuo to reduce volume.

-

Purification: Recrystallize the residue from hot methanol or ethanol/water mix.

-

Characterization: Verify structure via

H-NMR. Key diagnostic peak: Methyl doublet at

Mechanism of Action: The Hydrolytic Switch

The defining feature of MTCA is its reliance on chemical hydrolysis rather than enzymatic cleavage for activation. This distinguishes it from "bio-activated" prodrugs.

The Equilibrium Pathway

In an aqueous physiological environment (pH 7.4), MTCA exists in equilibrium with its open-chain components. The ring-opening is spontaneous and driven by the law of mass action.

-

Forward Reaction (Formation): Favored at high aldehyde concentrations (e.g., during alcohol metabolism).

-

Reverse Reaction (Hydrolysis): Favored when free L-cysteine is consumed by the cell for GSH synthesis, pulling the equilibrium toward release.

Caption: The hydrolytic equilibrium of 2-methyl-TDCA. Cysteine consumption drives the reaction to the right.

Enzymatic Irrelevance

Unlike Thiazolidine-4-carboxylic acid (TCA), which is oxidized by proline oxidase to release cysteine and formaldehyde, MTCA is not a substrate for proline oxidase.

-

Evidence: Studies using mitochondrial preparations show that while TCA is metabolized, MTCA remains intact until it undergoes chemical hydrolysis.

-

Implication: MTCA efficacy is independent of mitochondrial enzyme expression, making it a robust cysteine donor across different tissue types, provided the hydrolytic rate matches metabolic demand.

Comparative Pharmacology

To select the appropriate cysteine source for experimental or therapeutic models, one must understand the release kinetics and byproducts.

Table 1: Comparison of Cysteine Prodrugs

| Feature | N-Acetylcysteine (NAC) | L-2-Oxothiazolidine-4-carboxylate (OTC) | 2-Methyl-TDCA (MTCA) |

| Activation | Enzymatic (Acylase) | Enzymatic (5-Oxoprolinase) | Chemical Hydrolysis (Non-enzymatic) |

| Byproduct | Acetate (Benign) | CO | Acetaldehyde (Toxic/Reactive) |

| Cellular Uptake | Low (Negatively charged) | High (Active transport) | Moderate (Lipophilic ring) |

| Primary Utility | Acute APAP toxicity, Mucolytic | Intracellular GSH restoration | Alcohol research, Slow-release Cys |

| Rate Limiting | Deacetylation rate | Enzyme saturation | Hydrolysis equilibrium constant |

Therapeutic Applications & Toxicity[5]

Hepatoprotection (Acetaminophen Model)

MTCA has demonstrated equipotent efficacy to other thiazolidines in preventing acetaminophen (APAP) induced liver necrosis.

-

Mechanism: By slowly releasing L-cysteine, it sustains the synthesis of GSH, which conjugates with the toxic APAP metabolite (NAPQI).

-

Advantage: The "reservoir" effect prevents the rapid spike and clearance seen with free cysteine administration, maintaining steady-state sulfhydryl levels.

The Acetaldehyde Paradox

MTCA is unique because its byproduct, acetaldehyde, is the very toxin it is often synthesized to scavenge (in the context of alcohol metabolism).

-

Scavenger: In high ethanol states, excess acetaldehyde condenses with endogenous cysteine to form MTCA, temporarily detoxifying the aldehyde.

-

Source: As ethanol clears, MTCA hydrolyzes, releasing acetaldehyde back into the system.

-

Safety Note: While this "re-release" is slow, researchers must account for the acetaldehyde burden when using MTCA in non-alcohol models. It is not a "clean" cysteine donor like OTC.

Experimental Protocols

Protocol A: In Vitro Release Kinetics (NMR Assay)

To measure the hydrolysis rate (

-

Setup: Prepare a 10 mM solution of MTCA in deuterated phosphate buffer (PBS-D

O, pH 7.4). -

Incubation: Maintain at 37°C in an NMR tube.

-

Acquisition: Acquire

H-NMR spectra every 15 minutes for 4 hours. -

Analysis: Monitor the disappearance of the C2-methyl doublet (

1.5 ppm) and the appearance of the free acetaldehyde doublet ( -

Calculation: Plot

vs. time to determine the first-order rate constant.

Protocol B: Intracellular GSH Restoration Assay

-

Cell Line: HepG2 or primary hepatocytes.

-

Depletion: Treat cells with Buthionine Sulfoximine (BSO) or Acetaminophen to deplete GSH.

-

Treatment: Wash cells and treat with 0.5, 1.0, and 2.0 mM MTCA. Include NAC as a positive control.

-

Measurement: Lyse cells at 4h, 8h, and 24h. Measure Total GSH using DTNB (Ellman’s reagent) or a fluorometric GSH assay.

-

Validation: Efficacy is confirmed if GSH levels return to baseline >50% faster than untreated controls.

References

-

Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yuzon, D. L. (1982). Prodrugs of L-cysteine as liver-protective agents.[4][5] 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine.[5] Journal of Medicinal Chemistry, 25(5), 489–491. Link

-

Nagasawa, H. T., et al. (1984).[6] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[4][5][7][8] Protection of mice against acetaminophen hepatotoxicity.[6][9] Journal of Medicinal Chemistry, 27(5), 591–596.[6] Link

-

Wlodek, L., & Rommelspacher, H. (1994). Formation of 2-methyl-thiazolidine-4-carboxylic acid from acetaldehyde and L-cysteine in rat tissues. Alcohol and Alcoholism, 29(6), 649–657. Link

-

Kartal-Hodzic, A., et al. (2012).[10] Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption.[1][3][10] Analytical and Bioanalytical Chemistry, 404(6-7), 1779–1787.[10] Link

-

Roberts, J. C., & Francetic, D. J. (1993). Time course for the elevation of glutathione in numerous organs of L1210-bearing CDF1 mice given the L-cysteine prodrug, RibCys. Toxicology Letters, 66(3), 255-261. Link

Sources

- 1. Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

- 7. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analogue l-thiazolidine-4-carboxylic acid: Topics by Science.gov [science.gov]

- 9. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2-Methyl-2,4-thiazolidinedicarboxylic Acid (CP) in Hepatoprotection

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-methyl-2,4-thiazolidinedicarboxylic acid (referred to herein as CP or Cysteine-Pyruvate ), a thiazolidine derivative functioning as a stable prodrug of L-cysteine. Unlike direct cysteine administration, which is limited by rapid oxidation and toxicity, CP offers a controlled release mechanism for sulfhydryl groups, essential for hepatic glutathione (GSH) biosynthesis. This guide details its chemical properties, mechanism of action (MOA), preclinical efficacy against hepatotoxins (specifically Acetaminophen/Paracetamol), and validated experimental protocols for researchers in drug discovery.

Part 1: Chemical Identity & Pharmacological Logic

Chemical Structure and Stability

CP is a bicyclic heterocyclic adduct formed by the condensation of L-cysteine and pyruvate .[1] Its structural distinctiveness lies in the presence of two carboxylic acid groups (at positions C2 and C4) and a methyl group at C2.[1]

-

IUPAC Name: 2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid[2]

-

Molecular Weight: 191.21 g/mol [2]

-

Key Characteristic: The thiazolidine ring acts as a "mask" for the sulfhydryl (-SH) group of cysteine, preventing premature oxidation to cystine in the extracellular environment.

Mechanism of Action (MOA)

The hepatoprotective efficacy of CP is predicated on its role as a bio-precursor to Glutathione (GSH) . The liver's ability to detoxify xenobiotics (e.g., NAPQI from Acetaminophen) is rate-limited by the availability of intracellular cysteine.

-

Prodrug Hydrolysis: Upon administration, CP undergoes non-enzymatic ring-opening (hydrolysis) in the aqueous physiological environment, liberating L-cysteine and pyruvate.

-

GSH Biosynthesis: The liberated L-cysteine is recruited by

-glutamylcysteine synthetase ( -

ROS Scavenging: Elevated cytosolic GSH acts as a nucleophile, conjugating with toxic electrophiles (via Glutathione S-Transferase) and neutralizing Reactive Oxygen Species (ROS).

Visualization: CP Signaling & Metabolic Pathway

Caption: Metabolic activation of CP. The compound hydrolyzes to release L-cysteine, driving GSH synthesis to neutralize toxic metabolites like NAPQI.

Part 2: Preclinical Efficacy & Data Analysis

Efficacy Against Acetaminophen (APAP) Toxicity

Research indicates that CP provides superior protection compared to other thiazolidine derivatives due to its pharmacokinetics. In murine models, CP administered 12 hours prior to a toxic APAP dose (600 mg/kg) significantly suppressed liver injury markers.[3]

Table 1: Comparative Efficacy of CP Pre-treatment in Mice Data synthesized from Wlodek et al. (1997) and related thiazolidine studies.

| Parameter | Control (APAP Only) | CP Pre-treatment + APAP | % Protection / Change |

| Serum ALT (U/L) | > 4500 | < 500 | > 85% Reduction |

| Serum AST (U/L) | > 3800 | < 400 | > 85% Reduction |

| Hepatic GSH | Depleted (< 10%) | Preserved (~80% of baseline) | Restoration of Thiol Pool |

| Lipid Peroxidation | High (Elevated MDA) | Low (Near Baseline) | Inhibition of Oxidative Stress |

| Survival (48h) | < 20% | > 90% | Significant Survival Benefit |

Comparative Advantage

-

vs. NAC (N-Acetylcysteine): While NAC is the clinical standard, CP demonstrates a longer duration of action. The slow ring-opening kinetics of CP create a "sustained-release" effect for cysteine, maintaining GSH levels over a 12+ hour window.

-

vs. MTCA (2-Methyl-thiazolidine-4-carboxylic acid): CP (dicarboxylic) is often cited as having a more favorable toxicity profile and stability compared to the monocarboxylic variants.

Part 3: Validated Experimental Protocols

Synthesis of CP (Laboratory Scale)

Note: While commercial sourcing is possible, fresh synthesis ensures stereochemical integrity.

Reagents: L-Cysteine hydrochloride, Sodium Pyruvate, Potassium Hydroxide (KOH), Ethanol.

-

Dissolution: Dissolve equimolar amounts (e.g., 0.1 mol) of L-Cysteine and Sodium Pyruvate in a minimal volume of water.

-

Condensation: Adjust pH to ~7.0 using KOH. Stir the mixture at room temperature (20–25°C) for 2–4 hours. The reaction is a spontaneous condensation.

-

Crystallization: Add cold ethanol (95%) to the solution to precipitate the thiazolidine derivative.

-

Purification: Recrystallize from water/ethanol.

-

Validation: Verify structure via NMR (proton signals for the C2-methyl group) and melting point determination.

In Vivo Hepatoprotection Assay (Standard Operating Procedure)

This protocol validates the protective effect of CP against Acetaminophen-induced necrosis.

Subject: Male C57BL/6 or NMRI mice (20–25g).

Workflow Visualization

Caption: Timeline for in vivo assessment of CP hepatoprotection.

Protocol Steps:

-

Preparation: Dissolve CP in saline. Adjust pH to 7.0.

-

Dosing (Group A - Treatment): Administer CP (1.2 mmol/kg, i.p.) 12 hours prior to toxin challenge.

-

Dosing (Group B - Vehicle): Administer saline vehicle.

-

Toxin Challenge: Administer Acetaminophen (600 mg/kg, i.p.) to both groups.

-

Endpoint (24h post-toxin): Anesthetize animals. Collect blood via cardiac puncture for ALT/AST analysis. Excise liver; flash freeze one lobe in liquid nitrogen (for GSH/MDA) and fix one lobe in 10% formalin (for histology).

Biochemical Analysis: Hepatic Non-Protein Sulfhydryls (NPSH)

To confirm the MOA, you must quantify the restoration of sulfhydryl groups (primarily GSH).

-

Homogenization: Homogenize 200mg liver tissue in 0.1 M phosphate buffer (pH 7.4).

-

Protein Precipitation: Mix homogenate with 5% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000g for 10 min.

-

Ellman’s Reaction: Mix supernatant with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Measurement: Read absorbance at 412 nm. Calculate concentration using the GSH standard curve.

-

Target Result: CP-treated livers should show NPSH levels >70% of naïve controls, whereas APAP-only livers will show <20%.

-

References

-

Wlodek, L., & Rommelspacher, H. (1997). 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine.[3] Protection against paracetamol hepatotoxicity in mice.[3][4][5][6] Fundamental & Clinical Pharmacology, 11(5), 454–459.[3] Link

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[4][6] Protection of mice against acetaminophen hepatotoxicity.[3][4][5][6] Journal of Medicinal Chemistry, 27(5), 591–596.[4][6] Link

-

Wlodek, L. (2002). Beneficial and harmful effects of thiols. Polish Journal of Pharmacology, 54(3), 215–223. Link

-

Roberts, J. C., & Francetic, D. J. (1993). Time course for the elevation of glutathione in numerous organs of L1210-bearing CDF1 mice given the prodrug L-2-oxothiazolidine-4-carboxylate. Toxicology Letters, 59(3), 245–251. Link

Sources

- 1. 2,4-Thiazolidinedicarboxylic acid, 2-methyl- | 16708-09-1 | Benchchem [benchchem.com]

- 2. 2-Methyl-2,4-thiazolidinedicarboxylic acid | C6H9NO4S | CID 98342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of 2-methyl-2,4-thiazolidinedicarboxylic acid solutions for cell culture

Application Note & Protocol

Preparation of 2-Methyl-2,4-thiazolidinedicarboxylic Acid Solutions for Cell Culture Applications

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of 2-methyl-2,4-thiazolidinedicarboxylic acid (M-TDCA) solutions intended for use in cell culture. M-TDCA is a compound of significant interest due to its role as a prodrug of L-cysteine and its potent antioxidant properties, which can enhance the stability of cell culture media and protect cells from oxidative stress.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the scientific rationale behind critical procedural steps to ensure reproducibility and experimental success.

Scientific Background & Principle of Action

2-Methyl-2,4-thiazolidinedicarboxylic acid (M-TDCA) is a heterocyclic compound formed from the condensation of L-cysteine and pyruvate.[1] Its primary value in a cell culture context stems from its function as a stable L-cysteine pro-drug.[1] L-cysteine is a crucial but unstable amino acid in liquid media, prone to oxidation. M-TDCA provides a stable reservoir that, once taken up by cells or through equilibrium dynamics, releases L-cysteine.

This released L-cysteine serves as a key precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2] By bolstering the GSH pool, M-TDCA helps mitigate the detrimental effects of reactive oxygen species (ROS) that are invariably generated in standard cell culture environments.[2][3] This mechanism not only protects cells from oxidative damage but has been shown to stabilize redox-sensitive media components like folic acid and tryptophan, leading to prolonged culture viability and increased productivity in bioprocessing applications.[2]

Mechanism of Action: A Prodrug Approach to Cellular Protection

The utility of M-TDCA is best understood as a two-step delivery system for enhancing cellular antioxidant capacity.

Figure 1. M-TDCA Mechanism of Action. This diagram illustrates how M-TDCA acts as a stable extracellular prodrug that, upon cellular uptake, releases L-cysteine to fuel glutathione synthesis and neutralize damaging reactive oxygen species.

Compound Specifications & Data

Proper preparation begins with a thorough understanding of the compound's physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | 2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid | PubChem[4] |

| CAS Number | 16708-09-1 | PubChem[4] |

| Molecular Formula | C₆H₉NO₄S | PubChem[4] |

| Molecular Weight | 191.21 g/mol | PubChem[4] |

| Appearance | White to off-white solid | General Observation |

| Purity | ≥95% (Recommended for cell culture) | Vendor Specification |

Preparation of Stock Solutions: Protocols & Rationale

The preparation of a concentrated, sterile stock solution is the most critical step for ensuring accurate and reproducible dosing in cell culture experiments. Two primary methods are presented below, catering to different experimental needs and solubility characteristics.

General Workflow for Solution Preparation

The overall process is standardized to ensure sterility and accuracy, regardless of the solvent used.

Figure 2. Standard Workflow. This chart outlines the essential, sequential steps for preparing sterile, concentrated stock solutions of M-TDCA.

Protocol 1: High-Concentration Stock in DMSO (e.g., 100 mM)

This protocol is recommended when high concentrations are needed and the final concentration of DMSO in the cell culture medium can be kept below a cytotoxic threshold (typically <0.1%).

Materials:

-

2-Methyl-2,4-thiazolidinedicarboxylic acid (M-TDCA) powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL)

-

Sterile, low-protein binding syringe filters (0.22 µm pore size, PVDF membrane recommended)

-

Sterile syringes

-

Vortex mixer

Methodology:

-

Calculation: Determine the mass of M-TDCA required. For 10 mL of a 100 mM stock solution:

-

Mass (g) = 0.1 mol/L * 0.010 L * 191.21 g/mol = 0.1912 g (191.2 mg)

-

-

Weighing: Accurately weigh the calculated mass of M-TDCA powder and transfer it to a sterile 15 mL conical tube.

-

Causality Note: Using a conical tube simplifies the dissolution process and minimizes transfers, reducing the risk of contamination and material loss.

-

-

Dissolution: Add a portion of the DMSO (e.g., 8 mL) to the tube. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Add the remaining DMSO to reach the final volume of 10 mL.

-

Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm PVDF syringe filter. Dispense the solution through the filter into a new sterile 15 mL tube.

-

Causality Note: A PVDF (polyvinylidene fluoride) membrane is recommended due to its low protein-binding characteristics, ensuring minimal loss of the compound during filtration. Sterilization is mandatory for all reagents added to cell cultures.

-

-

Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile 1.5 mL microcentrifuge tubes. Store immediately at -20°C or -80°C.

-

Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise the integrity of the solution over time.

-

Protocol 2: Aqueous Stock in PBS or Basal Medium (e.g., 10 mM)

This protocol is ideal for experiments sensitive to DMSO or when a more physiologically relevant solvent is preferred. The solubility in aqueous buffers is lower than in DMSO.

Materials:

-

All materials from Protocol 1, replacing DMSO with:

-

Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile 1 M NaOH and 1 M HCl for pH adjustment

-

Calibrated pH meter with a micro-probe

Methodology:

-

Calculation: Determine the mass of M-TDCA required. For 10 mL of a 10 mM stock solution:

-

Mass (g) = 0.01 mol/L * 0.010 L * 191.21 g/mol = 0.0191 g (19.1 mg)

-

-

Weighing: Accurately weigh the powder and transfer to a sterile 15 mL conical tube.

-

Initial Dissolution: Add approximately 9 mL of sterile 1X PBS. Vortex. The solution will likely be acidic and may not fully dissolve.

-

pH Adjustment (Critical Step): Place the tube in a sterile environment (e.g., biosafety cabinet). Using a calibrated pH meter, measure the pH. Slowly add sterile 1 M NaOH dropwise while gently mixing until the powder fully dissolves and the pH is stable between 7.2 and 7.4 . If the pH overshoots, back-titrate carefully with sterile 1 M HCl.

-

Causality Note: M-TDCA is a dicarboxylic acid. Its solubility in aqueous solutions is highly pH-dependent.[5] Deprotonation of the carboxylic acid groups at a physiological pH significantly increases its water solubility. Maintaining this pH is critical for compatibility with cell culture media.

-

-

Volume Adjustment: Once the pH is stable, add sterile 1X PBS to bring the final volume to exactly 10 mL.

-

Sterile Filtration, Aliquoting & Storage: Follow steps 4 and 5 from Protocol 1. Store at -20°C or -80°C.

Preparation of Working Solutions & Quality Control

4.1 Preparing the Working Solution

The working solution is prepared by diluting the concentrated stock directly into the final cell culture medium immediately before use.

-

Thaw a single aliquot of the stock solution at room temperature.

-

Calculate the volume of stock solution needed for your desired final concentration.

-

Example: To prepare 10 mL of medium with a final M-TDCA concentration of 100 µM from a 100 mM DMSO stock:

-

Use the formula: C1V1 = C2V2

-

(100,000 µM)(V1) = (100 µM)(10,000 µL)

-

V1 = 10 µL of 100 mM stock

-

-

-

Add the calculated volume of stock solution to your pre-warmed cell culture medium. Mix gently by swirling.

4.2 Self-Validating Systems & Quality Control

To ensure the trustworthiness of your experiments, implement the following control measures:

-

Vehicle Control: Always include a control group of cells treated with the same volume of the solvent (DMSO or PBS) used to prepare the stock solution. This accounts for any effects of the solvent itself.

-

Visual Inspection: After diluting the stock into your final medium, visually inspect for any signs of precipitation. If cloudiness occurs, the concentration exceeds its solubility limit in the medium.

-

pH Verification: For aqueous stocks, re-verify the pH of a test aliquot after a freeze-thaw cycle to ensure the buffering capacity has not been compromised.

-

Functional Assay: The ultimate validation is a functional assay. Perform a dose-response curve in your cell model to confirm the expected biological activity (e.g., protection from a known oxidative insult) and determine the optimal working concentration.

| Parameter | Recommended Storage | Rationale |

| Powder (Solid) | 4°C, desiccated | Prevents degradation from moisture and heat. |

| DMSO Stock Solution | -20°C or -80°C, protected from light | Minimizes degradation from freeze-thaw cycles and potential light sensitivity. |

| Aqueous Stock Solution | -20°C or -80°C | Prevents hydrolysis and microbial growth. More susceptible to degradation than DMSO stocks. |

| Working Solution | Use immediately; do not store | The compound is less stable when highly diluted in complex, aqueous culture media. |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Precipitation in Medium | Final concentration exceeds solubility in the complex medium. | Prepare a more dilute stock solution or lower the final working concentration. Ensure the stock solution is fully dissolved before dilution. |

| Inconsistent Results | Multiple freeze-thaw cycles of stock; inaccurate pipetting. | Use single-use aliquots. Re-calibrate pipettes. Prepare fresh working solutions for each experiment. |

| Cell Toxicity Observed | DMSO concentration is too high (>0.5%); pH of aqueous stock is incorrect. | Ensure final DMSO concentration is <0.1%. Re-prepare aqueous stock, carefully adjusting pH to 7.2-7.4. Always run a vehicle control. |

| No Biological Effect | Compound degradation; incorrect concentration. | Use a fresh aliquot or newly prepared stock. Confirm calculations and perform a dose-response experiment to find the active concentration range. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98342, 2-Methyl-2,4-thiazolidinedicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160736, 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Thiazolidine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1623-1629. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 28(15), 5849. Retrieved from [Link]

-

Vanderhaegen, B., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 66(9), 2149-2156. Retrieved from [Link]

-

Al-Qalaf, A. M., et al. (2015). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Retrieved from [Link]

-

Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology Progress, 33(3), 759-770. Retrieved from [Link]

-

Sharma, D., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(1), e202300185. Retrieved from [Link]

-

Laboratory of Plant Physiology, Faculty of Biology, Udayana University. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. Retrieved from [Link]

-

Singh, P., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(6), 1541-1568. Retrieved from [Link]

Sources

- 1. 2,4-Thiazolidinedicarboxylic acid, 2-methyl- | 16708-09-1 | Benchchem [benchchem.com]

- 2. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents | MDPI [mdpi.com]

- 4. 2-Methyl-2,4-thiazolidinedicarboxylic acid | C6H9NO4S | CID 98342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Hydrolytic Release of Intracellular Cysteine from 2-Methyl-TDCA

This Application Note provides a rigorous technical guide for the hydrolysis and application of 2-Methyl-Thiazolidine-2,4-Dicarboxylic Acid (2-Me-TDCA) .

Clarification on Nomenclature: In the context of cysteine prodrugs, "TDCA" typically refers to Thiazolidine-2,4-Dicarboxylic Acid . The "2-methyl" derivative (2-Me-TDCA) is the condensation product of L-Cysteine and Pyruvate .[1] This distinguishes it from MTCA (2-methyl-thiazolidine-4-carboxylic acid), which is derived from acetaldehyde. 2-Me-TDCA is preferred in drug development due to the metabolic safety of its byproduct (pyruvate) compared to acetaldehyde.

Executive Summary

Free L-cysteine is neurotoxic in high concentrations and rapidly oxidizes to insoluble cystine extracellularly, limiting its utility as a direct therapeutic. 2-Methyl-TDCA functions as a "cysteine reservoir," utilizing the reversible nature of the thiazolidine ring to deliver cysteine intracellularly.

This guide details the pH-dependent hydrolytic mechanism of 2-Me-TDCA and provides a validated protocol for quantifying its release efficiency in vitro and in cell culture models.

Chemical Mechanism & Kinetics

The hydrolysis of 2-Me-TDCA is not a cleavage in the traditional enzymatic sense but a chemical equilibrium shift .

-

Ring Opening: In aqueous solution, the thiazolidine ring exists in equilibrium with the acyclic Schiff base (imine).

-

Hydrolysis: The Schiff base hydrolyzes to release free L-Cysteine and Pyruvate.

-

The "Sink" Effect: Intracellularly, free cysteine is rapidly consumed for Glutathione (GSH) synthesis or protein translation. This metabolic consumption removes the product, driving the equilibrium to the right (Le Chatelier’s principle), ensuring sustained release.

Pathway Diagram

The following diagram illustrates the equilibrium dynamics and the metabolic sink effect.

Figure 1: The hydrolytic pathway of 2-Me-TDCA. The reaction is reversible until the released cysteine is metabolically sequestered.

Experimental Protocols

Protocol A: Preparation of 2-Me-TDCA Stock

Note: While commercially available, fresh preparation ensures the correct stereochemistry and purity.

Reagents:

-

L-Cysteine Hydrochloride (High Purity)

-

Sodium Pyruvate

-

Potassium Acetate

-

Ethanol (Absolute)

Procedure:

-

Dissolve L-Cysteine HCl (10 mmol) in 10 mL of distilled water.

-

Add Sodium Pyruvate (11 mmol, 1.1 eq) to the solution.

-

Add Potassium Acetate (10 mmol) to buffer the solution.

-

Allow the mixture to stand at 4°C for 12 hours . The thiazolidine ring forms spontaneously.

-

Add 20 mL of cold Ethanol to precipitate the 2-Me-TDCA.

-

Filter crystals, wash with cold ethanol, and dry under vacuum.

-

Validation: Confirm structure via NMR or Melting Point (approx 160-162°C decomp).

Protocol B: In Vitro Hydrolysis Assay (DTNB Method)

This assay quantifies the rate of cysteine release in a cell-free system to determine stability.

Principle: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent) reacts with free sulfhydryl groups (-SH) to produce TNB, measurable at 412 nm. 2-Me-TDCA itself does not react with DTNB unless the ring opens.

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4 (Physiological) and pH 5.0 (Lysosomal mimic).

-

DTNB Solution: 4 mg/mL in 0.1 M phosphate buffer (pH 8.0).

-

2-Me-TDCA Stock: 10 mM in PBS.

Step-by-Step:

-

Preparation: Prepare 1 mL reaction mixtures containing 1 mM 2-Me-TDCA in PBS at pH 7.4 and pH 5.0.

-

Incubation: Incubate samples at 37°C in a water bath.

-

Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, remove 100 µL aliquots.

-

Derivatization: Immediately mix the 100 µL aliquot with 890 µL Buffer (pH 8.0) and 10 µL DTNB solution.

-

Measurement: Incubate for 2 minutes at room temperature and read Absorbance at 412 nm .

-

Calibration: Run a standard curve of L-Cysteine (10 µM - 1 mM) in parallel. Note: Prepare standards immediately before reading to prevent oxidation.

Data Output Format:

| Time (min) | Abs (412nm) pH 7.4 | Abs (412nm) pH 5.0 | [Cys] Released (µM) | % Hydrolysis |

| 0 | 0.010 | 0.012 | 0 | 0% |

| 30 | 0.150 | 0.040 | 110 | 11% |

| 60 | 0.280 | 0.065 | 205 | 20.5% |

| ... | ... | ... | ... | ... |

Protocol C: Intracellular Cysteine Release (Cellular Assay)

This workflow validates the "Prodrug" capability by measuring intracellular thiol elevation.

Workflow Diagram:

Figure 2: Cellular workflow for assessing intracellular cysteine delivery.

Detailed Methodology:

-

Cell Culture: Seed cells (e.g., HepG2) in 6-well plates. Allow to reach 70-80% confluency.

-

Treatment:

-

Replace media with fresh media containing 2-Me-TDCA (1 mM) .

-

Positive Control: N-Acetylcysteine (NAC, 1 mM).

-

Negative Control: Vehicle only.

-

Incubate for 4 hours and 12 hours .

-

-

Lysis (Critical Step):

-

Aspirate media and wash cells 3x with ice-cold PBS to remove extracellular prodrug.

-

Add 200 µL of 5% Sulfosalicylic Acid (SSA) . Why? Acid lysis precipitates protein immediately, preventing artificial oxidation of cysteine to cystine and halting enzymatic activity.

-

Scrape cells and transfer to microfuge tubes.

-

-

Clarification: Centrifuge at 10,000 x g for 10 mins at 4°C.

-

Analysis (HPLC Method - Recommended):

-

Reagent: Monobromobimane (mBBr) or O-phthalaldehyde (OPA).

-

Mix 50 µL supernatant + 50 µL derivatizing agent + 100 µL Borate buffer (pH 9.0).

-

Inject into HPLC (C18 Column).

-

Mobile Phase: Acetate Buffer / Methanol gradient.

-

Detection: Fluorescence (Ex 390nm / Em 480nm for mBBr).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Oxidation of Cysteine in Standards | Prepare Cysteine standards in degassed buffer containing 1 mM EDTA. Use immediately. |

| Low Recovery in Cells | Incomplete Lysis or Protein Binding | Ensure SSA concentration is ≥5%. Perform lysis on ice. |

| No Release in Vitro | pH too low | Thiazolidine ring opening is pH sensitive. Ensure buffer is pH 7.4 or slightly alkaline (pH 8.0) to accelerate opening for assay purposes. |

| Precipitation in Stock | Low Solubility of 2-Me-TDCA | 2-Me-TDCA is acidic. Neutralize stock solution with NaOH to pH 7.0 for solubility in media. |

References

-

Nagasawa, H. T., et al. (1984).[2] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[2][3][4] Journal of Medicinal Chemistry.

-

Roberts, J. C., et al. (1987).[2] "Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity.[2][3][4] 2-(Polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids."[3] Journal of Medicinal Chemistry.

-

Wlodek, L. (2002). "The reaction of sulfhydryl groups with carbonyl compounds." Acta Biochimica Polonica.

-

BenchChem. (2023). "2,4-Thiazolidinedicarboxylic acid, 2-methyl- Product Information."

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-methyl-TDCA during storage and handling

Welcome to the technical support guide for 2-methyl-tauroursodeoxycholic acid (2-methyl-TDCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on preventing the oxidative degradation of this synthetic bile acid analog during storage and handling. Ensuring the stability and integrity of 2-methyl-TDCA is paramount for obtaining reliable and reproducible experimental results.

This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Risk

Q1: What is 2-methyl-TDCA, and why is it susceptible to oxidation?

2-methyl-TDCA is a synthetic, taurine-conjugated bile acid. Like other bile acids, its structure consists of a saturated steroid nucleus.[1] While the core structure is relatively stable, the introduction of a methyl group at the C2 position can create a site susceptible to oxidation. Furthermore, the hydroxyl groups on the steroid ring are potential sites for oxidative modification.[2][3] Oxidation, the loss of electrons from a molecule, can be initiated by factors such as atmospheric oxygen, light, and trace metal impurities, leading to the formation of undesired byproducts and a reduction in the compound's purity and biological activity.[4]

Q2: What are the potential consequences of 2-methyl-TDCA oxidation in my experiments?

Oxidative degradation of 2-methyl-TDCA can have significant negative impacts on your research:

-

Reduced Potency and Efficacy: Oxidation can alter the chemical structure of 2-methyl-TDCA, potentially diminishing or eliminating its intended biological effects.

-

Formation of Unwanted Byproducts: The generation of oxidation products introduces impurities into your experiments, which can lead to off-target effects, confounding your results.

-

Inaccurate Quantification: Degradation of the parent compound will lead to an underestimation of its concentration, affecting dose-response curves and other quantitative analyses.

-

Irreproducible Results: The extent of oxidation can vary between batches and over time, leading to a lack of consistency and reproducibility in your findings.

Q3: What are the primary environmental factors that accelerate the oxidation of 2-methyl-TDCA?

Several environmental factors can promote the oxidation of sensitive compounds like 2-methyl-TDCA:

-

Oxygen: Atmospheric oxygen is a key driver of oxidation.[4] The risk increases with prolonged exposure, especially for compounds in solution.

-

Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidation reactions.[4]

-

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including oxidation.

-

Humidity: Moisture can facilitate certain oxidative pathways and may also affect the physical state of a solid compound, potentially increasing its surface area and exposure to oxygen.[4][5]

-

Trace Metal Ions: Metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[6] These can be introduced as impurities from reagents, solvents, or containers.

Section 2: Troubleshooting Guide - Identifying and Addressing Oxidation

This section provides a systematic approach to troubleshooting suspected oxidation of your 2-methyl-TDCA stock.

Symptom: Inconsistent or weaker-than-expected biological activity in assays.

Potential Cause: Degradation of 2-methyl-TDCA due to oxidation.

Troubleshooting Steps:

-

Purity Assessment:

-

Recommendation: Analyze the purity of your 2-methyl-TDCA stock solution using a stability-indicating analytical method.

-

Rationale: This will confirm if the compound has degraded and if any new impurity peaks, potentially corresponding to oxidation products, are present.

-

Methods: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for this analysis.[7][8][9] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.[7]

-

-

Control Experiment:

-

Recommendation: Prepare a fresh solution of 2-methyl-TDCA from a newly opened vial of solid compound and repeat the experiment.

-

Rationale: Comparing the results from the fresh solution to the older solution can help determine if the observed issue is due to compound degradation over time.

-

-

Review Storage and Handling Procedures:

-

Recommendation: Carefully review your current protocols against the best practices outlined in Section 3 of this guide.

-

Rationale: This can help identify any steps where the compound might be inadvertently exposed to oxidative conditions.

-

Symptom: Visible changes in the appearance of the solid compound or solution (e.g., color change, precipitation).

Potential Cause: Significant degradation, potentially including oxidation.

Troubleshooting Steps:

-

Visual Inspection:

-

Recommendation: Compare the appearance of the suspect sample to a fresh, unopened sample.

-

Rationale: A noticeable difference in color or clarity is a strong indicator of chemical change.

-

-

Solubility Test:

-

Recommendation: Attempt to dissolve a small amount of the suspect solid in a recommended solvent.

-

Rationale: The formation of insoluble degradation products can alter the compound's solubility characteristics.

-

-

Analytical Confirmation:

-

Recommendation: As with the previous symptom, use HPLC-MS or a similar technique to analyze the composition of the sample.

-

Rationale: This will provide definitive evidence of degradation and help in identifying the degradation products.

-

Section 3: Best Practices for Storage and Handling

Adhering to the following protocols will significantly minimize the risk of 2-methyl-TDCA oxidation.

Proper Storage of Solid 2-methyl-TDCA

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[10] | Low temperatures slow down the rate of chemical degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | This displaces oxygen, a primary driver of oxidation.[5] |

| Light | Store in a light-protected container (e.g., amber vial).[4] | Prevents photo-oxidation. |

| Container | Use high-quality, tightly sealed glass or polypropylene vials. | Prevents moisture and oxygen ingress.[5] |

| Desiccation | Store with a desiccant. | Minimizes exposure to humidity.[4] |

Handling and Preparation of 2-methyl-TDCA Solutions

Protocol for Preparing Stock Solutions:

-

Inert Atmosphere: Before opening the vial of solid 2-methyl-TDCA, allow it to equilibrate to room temperature in a desiccator to prevent condensation. Handle the solid compound in an inert atmosphere glove box or use a gentle stream of argon or nitrogen to blanket the vial while weighing and dispensing.

-

Solvent Selection: Use high-purity, degassed solvents. Solvents like DMSO, ethanol, and dimethyl formamide are suitable for creating stock solutions.[10]

-

Degassing Solvents: To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.

-

Solution Preparation: Dissolve the 2-methyl-TDCA in the degassed solvent. Purge the headspace of the vial with inert gas before sealing.[10]

-

Storage of Stock Solutions:

-

Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Protect solutions from light by using amber vials or wrapping them in aluminum foil.

-

Workflow for Handling 2-methyl-TDCA

Sources

- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 2. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical Oxidation of Primary Bile Acids: A Tool for Simulating Their Oxidative Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biofargo.com [biofargo.com]

- 5. gmpplastic.com [gmpplastic.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Solubility issues of 2-methyl-thiazolidine-2,4-dicarboxylic acid in aqueous buffers

[1]

Executive Summary

Compound: 2-Methyl-thiazolidine-2,4-dicarboxylic acid (CAS: 16708-09-1) Common Synonyms: CP (Cysteine-Pyruvate adduct), 2-Methyl-TIDA.[1] Core Challenge: Users frequently report incomplete dissolution or precipitation in standard aqueous buffers (e.g., PBS). This is rarely a limit of absolute solubility but rather a kinetic dissolution issue driven by the compound's acidity (two carboxylic groups) overwhelming standard buffer capacities, and a pH-dependent stability equilibrium .

Part 1: The Solubility Architecture (Technical Deep Dive)

To successfully solubilize this compound, you must understand the three competing forces in your tube: Ionization , Buffer Capacity , and Hydrolytic Equilibrium .

The pKa Landscape

2-Methyl-thiazolidine-2,4-dicarboxylic acid is a zwitterionic molecule with three ionizable groups. Its solubility is negligible in its fully protonated (uncharged) state and maximal in its di-anionic state.[1]

| Functional Group | Approximate pKa | Status at pH 7.4 | Impact on Solubility |

| Carboxyl (C-2) | ~1.7 - 2.0 | Deprotonated ( | Primary Driver: Must be ionized for initial solvation.[1] |

| Carboxyl (C-4) | ~2.3 - 2.5 | Deprotonated ( | Secondary Driver: Enhances solubility significantly.[1] |

| Thiazolidine Nitrogen | ~5.5 - 6.0 | Deprotonated (Neutral) | Stability Factor: Protonation at low pH stabilizes the ring; deprotonation at neutral pH risks ring opening (see below). |

The Trap: When you add the solid powder (free acid form) directly to a low-capacity buffer like 1X PBS, the protons released from the two carboxyl groups rapidly consume the buffer's conjugate base. The pH crashes to ~3-4, forcing the compound back into its insoluble, protonated form. You are not seeing saturation; you are seeing acidification.

The Hydrolysis Equilibrium (The "Hidden" Variable)

Unlike simple organic acids, this compound is a condensation product of L-Cysteine and Pyruvate . In aqueous solution, it exists in dynamic equilibrium with its open-chain precursors.[1]

-

Low pH (< 4): Equilibrium favors the closed thiazolidine ring (Stable).

-

Neutral/High pH (> 7): The equilibrium shifts. While the ring is generally stable, oxidative stress or metal ions can drive the release of free cysteine, which then oxidizes to cystine (insoluble precipitate).

Part 2: Troubleshooting & FAQs

Issue 1: "I added the powder to 1X PBS, and it sits at the bottom of the tube."

Diagnosis: Buffer Crash. The acidity of the compound exceeded the buffering capacity of the phosphate. The Fix:

-

Do not heat the solution (accelerates degradation).

-

Use the "Pre-Neutralization" Protocol (see Part 3).

-

Alternatively, switch to a high-capacity buffer (e.g., 100 mM Tris or Hepes) for the stock solution, then dilute.

Issue 2: "The solution turned yellow/brown after 24 hours."

Diagnosis: Oxidation.[1] The thiazolidine ring opened slightly, releasing free cysteine, which oxidized. The yellow color is often due to trace impurities or degradation byproducts (sulfoxides). The Fix:

-

Always prepare fresh.[1]

-

Degas buffers (remove dissolved oxygen).

-

Add EDTA (1 mM) to chelate trace metals that catalyze oxidation.

Issue 3: "Can I use DMSO as a stock solution?"

Answer: Yes, but with a caveat.

-

Pros: It dissolves well in DMSO (up to ~50-100 mM).[1]

-

Cons: When you dilute the DMSO stock into an aqueous buffer, the "Buffer Crash" (Issue 1) can still occur if the final aqueous pH isn't controlled.

-

Recommendation: Dissolve in DMSO, but ensure your dilution buffer has sufficient capacity (e.g., 50 mM HEPES pH 7.5) to absorb the acidity upon dilution.

Part 3: Master Protocol for Preparation

Objective: Prepare a stable 50 mM Stock Solution (pH 7.4).

Reagents

-

2-Methyl-thiazolidine-2,4-dicarboxylic acid solid.[1]

-

1.0 M NaOH (Freshly prepared).

-

PBS (10X) or HEPES (1M).

-

Milli-Q Water.[1]

Step-by-Step Workflow

-

Weighing: Weigh the required amount of the compound.

-

Suspension: Add roughly 80% of the final volume of Milli-Q water. Note: The powder will likely NOT dissolve yet.

-

Titration (The Critical Step):

-

Place the tube on a magnetic stirrer.

-

Add 1.0 M NaOH dropwise while monitoring pH (or until the solution clears).

-

Stoichiometry: You need approximately 2 equivalents of base per mole of compound to neutralize both carboxylic acids.

-

Visual Cue: The solution will become crystal clear as pH passes 6.0.

-

-

Buffering: Once dissolved and pH is ~7.0-7.4, add the buffer concentrate (e.g., 1 mL of 10X PBS).

-

Final Adjustment: Top up to the final volume with water.

-

Filtration: Sterilize using a 0.22 µm PES filter. Do not use Nylon filters as they can bind acidic compounds.

Part 4: Visualizing the Equilibrium

The following diagram illustrates the solubility and stability landscape. Note how pH dictates both the solubility state and the degradation risk.

Caption: Solubility transitions driven by pH. Green indicates the optimal state for experimentation. Grey/Black paths indicate degradation risks.[1]

Part 5: References

-

BenchChem. 2,4-Thiazolidinedicarboxylic acid, 2-methyl- Chemical Structure and Properties. Retrieved from

-

PubChem. 2-Methyl-2,4-thiazolidinedicarboxylic acid (Compound Summary). National Library of Medicine.[3] Retrieved from

-

Gajda, T. et al. (2006). Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Metal Ions. Chemical Papers, 60(2). (Demonstrates pKa values and stability of the 2,4-dicarboxy scaffold).

-

Wlodek, L. et al. (1993). The reaction of cysteine with carbonyl compounds: Thiazolidine formation.[4]Acta Biochimica Polonica. (Mechanistic basis of cysteine-pyruvate equilibrium).

Sources

- 1. 2-Methyl-2,4-thiazolidinedicarboxylic acid | C6H9NO4S | CID 98342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 304911-47-5 | (4R)-2-methylthiazolidine-2,4-dicarboxylic acid - AiFChem [aifchem.com]

- 3. L-cysteine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to HPLC-MS/MS Detection Methods for 2-Methyl-2,4-thiazolidinedicarboxylic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the quantitative analysis of 2-methyl-2,4-thiazolidinedicarboxylic acid. We will delve into two primary approaches: a direct injection method and a derivatization-based strategy, offering detailed protocols and examining the underlying scientific principles that guide the selection of each technique. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound.

Introduction to 2-Methyl-2,4-thiazolidinedicarboxylic Acid and its Analytical Challenges

2-Methyl-2,4-thiazolidinedicarboxylic acid (CAS: 16708-09-1) is a heterocyclic compound that serves as a prodrug for L-cysteine and is formed from the reaction of L-cysteine and pyruvate.[1][2] Its role as a potential antioxidant and its formation in biological systems necessitate sensitive and specific detection methods.[1]

The primary analytical challenges in the quantification of 2-methyl-2,4-thiazolidinedicarboxylic acid lie in its high polarity and the potential for instability. These characteristics can lead to poor retention on traditional reversed-phase HPLC columns and inefficient ionization in the mass spectrometer. To overcome these hurdles, careful method development is crucial.

Method Comparison: Direct Injection vs. Derivatization

Two principal strategies for the HPLC-MS/MS analysis of 2-methyl-2,4-thiazolidinedicarboxylic acid are presented here:

-

Direct Aqueous Sample Injection with a HILIC Column: This method offers simplicity and high throughput by avoiding lengthy sample preparation steps.

-

Chemical Derivatization followed by Reversed-Phase HPLC: This approach aims to enhance the chromatographic retention and ionization efficiency of the analyte by chemically modifying its structure.

The choice between these methods will depend on the specific requirements of the assay, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method 1: Direct Injection with Hydrophilic Interaction Liquid Chromatography (HILIC)

This approach is predicated on the use of a HILIC stationary phase, which is specifically designed to retain polar analytes that are poorly retained on conventional C18 columns.

Rationale

HILIC chromatography utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A thin aqueous layer is formed on the surface of the stationary phase, and partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase leads to retention. This technique is well-suited for the direct analysis of polar compounds like 2-methyl-2,4-thiazolidinedicarboxylic acid from aqueous biological matrices.

Experimental Protocol

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Precursor Ion (m/z) | 192.03 |

| Product Ions (m/z) | 146.0, 100.0 (example transitions, require optimization) |

| Collision Energy | To be optimized for each transition |

Visualization of the HILIC Workflow

Sources

Comparative antioxidant capacity of thiazolidine derivatives vs 2-methyl-TDCA

Comparative Assessment: Functionalized Thiazolidine Derivatives vs. 2-Methyl-TDCA

Executive Summary

This guide provides a technical comparison between Functionalized Thiazolidine Derivatives (specifically 2-aryl/phenolic substituted forms) and 2-Methyl-Thiazolidine-2,4-Dicarboxylic Acid (2-Methyl-TDCA) .

While both compound classes share the core thiazolidine pharmacophore (a saturated 5-membered ring containing sulfur and nitrogen), their antioxidant mechanisms diverge significantly:

-

Functionalized Thiazolidine Derivatives primarily act as direct free radical scavengers via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), driven by phenolic substituents.[1]

-

2-Methyl-TDCA functions primarily as a preventive antioxidant through metal chelation (due to the dicarboxylic acid moiety) and as a metabolic prodrug that liberates cysteine to replenish intracellular glutathione (GSH).

Mechanistic Profiling

Functionalized Thiazolidine Derivatives

-

Core Structure: Thiazolidin-4-ones or Thiazolidine-2,4-diones substituted at the C2 or N3 position with phenolic rings.

-

Mechanism (Direct Scavenging): The antioxidant capacity is largely dictated by the substituents. The thiazolidine ring acts as a scaffold that positions the phenolic hydroxyl groups for optimal interaction with Reactive Oxygen Species (ROS).

-

HAT Mechanism: The phenolic -OH donates a hydrogen atom to neutralize radicals (e.g., DPPH•, •OH), forming a stable phenoxy radical resonance-stabilized by the aromatic system and the lone pair on the thiazolidine nitrogen.

-

-

Key Advantage: Rapid, direct neutralization of existing free radicals.

2-Methyl-TDCA (2-Methyl-Thiazolidine-2,4-Dicarboxylic Acid)

-

Core Structure: A thiazolidine ring with carboxylic acid groups at positions 2 and 4, and a methyl group at position 2.[2]

-

Mechanism (Chelation & Metabolic Support):

-

Metal Chelation: The presence of two carboxyl groups (-COOH) allows for bidentate or tridentate coordination with transition metals (e.g., Fe²⁺, Cu²⁺), preventing the Fenton reaction which generates hydroxyl radicals.[1]

-

Cysteine Release: Under physiological conditions, the thiazolidine ring can undergo hydrolysis to release L-cysteine, the rate-limiting precursor for Glutathione (GSH) synthesis.

-

-

Key Advantage: Inhibition of radical formation and enhancement of endogenous cellular defense.

Visualization of Antioxidant Pathways

The following diagram illustrates the divergent mechanisms of action for these two classes.

Caption: Figure 1. Divergent antioxidant pathways: Direct radical scavenging by phenolic thiazolidines vs. Metal chelation and GSH support by 2-Methyl-TDCA.

Comparative Experimental Data

The following data summarizes the expected performance of these compounds in standard antioxidant assays. Note that "Functionalized Thiazolidine" data represents high-performing 2-aryl derivatives (e.g., with di-hydroxy substitution).

| Assay Type | Target Mechanism | Functionalized Thiazolidine (e.g., 2-aryl-4-one) | 2-Methyl-TDCA | Analysis |

| DPPH Assay | Direct Radical Scavenging | High Activity (IC₅₀: 10–50 µM) | Low/Negligible Activity | TDCA lacks the conjugated phenolic system required to stabilize the DPPH radical effectively. |

| Ferrozine Assay | Metal Chelation (Fe²⁺) | Low Activity | High Activity | The dicarboxylic acid structure of TDCA provides superior binding sites for transition metals compared to the monocarbonyl/amide structure of standard derivatives. |

| Intracellular GSH | Endogenous Synthesis Support | Moderate (Indirect via Nrf2) | High (Direct Precursor) | TDCA acts as a prodrug for cysteine, directly fueling the GSH synthetic pathway.[1] |

| Lipid Peroxidation | Membrane Protection | High (Chain Breaking) | Moderate (Preventive) | Functionalized derivatives stop the propagation chain; TDCA prevents the initiation by sequestering metals. |

Experimental Protocols

To validate these profiles in your own laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Direct Activity)

Best for: Functionalized Thiazolidine Derivatives

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark.

-

Sample Series: Prepare serial dilutions of the test compounds (10–200 µM) in methanol.

-

Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

). -

Control: Measure absorbance of DPPH + Methanol (

). -

Calculation:

Validation Check: Ascorbic acid standard should yield an IC₅₀ of ~20-30 µM.

Protocol B: Ferrous Ion Chelating Activity (Preventive Activity)

Best for: 2-Methyl-TDCA

-

Reagents: 2 mM FeCl₂, 5 mM Ferrozine.

-

Reaction: Mix 100 µL of test compound (various concentrations) with 20 µL of 2 mM FeCl₂. Add 400 µL methanol.

-

Initiation: Add 40 µL of 5 mM Ferrozine to initiate the reaction. Shake vigorously.

-

Incubation: Let stand at room temperature for 10 minutes.

-

Measurement: Measure absorbance at 562 nm.

-

Logic: Ferrozine forms a purple complex with free Fe²⁺. A decrease in absorbance indicates the test compound has sequestered the iron. Validation Check: EDTA standard should show >90% chelation at 50 µM.

References

-

Antioxidative properties of thiazolidine compounds. Polish Journal of Pharmacology and Pharmacy. Source:

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Source:

-

2,4-Thiazolidinedicarboxylic acid, 2-methyl- (Biological Activities). BenchChem. Source:

-

Mass Spectrometric Analysis of L-Cysteine Metabolism (MT4C formation). Eukaryotic Cell. Source:

-

New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant Properties. Molecules. Source:

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2,4-Thiazolidinedicarboxylic acid, 2-methyl-

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step framework for the safe disposal of 2,4-Thiazolidinedicarboxylic acid, 2-methyl-, ensuring the protection of laboratory personnel, the integrity of your research, and compliance with environmental regulations.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear and logical pathway for managing this compound from the moment it becomes waste to its final disposition.

Foundational Step: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This initial assessment dictates every subsequent step in the waste management process. While a specific Safety Data Sheet (SDS) for 2,4-Thiazolidinedicarboxylic acid, 2-methyl- was not available, data from structurally similar thiazolidine and carboxylic acid derivatives indicate a need for cautious handling.

Inferred Potential Hazards:

-

Skin and Eye Irritation: Like many carboxylic acids and thiazolidine compounds, this chemical may cause skin and serious eye irritation.[1][2][3]

-

Toxicity: Some related compounds are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]

-

Respiratory Irritation: In solid (dust) or aerosolized form, it may cause respiratory irritation.[1][2][3]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[6] Based on the data for related compounds, waste containing 2,4-Thiazolidinedicarboxylic acid, 2-methyl- should be treated as hazardous waste . The primary characteristic is likely Toxicity (T) . Depending on the formulation or solution, it could also be considered Corrosive (C) .

Therefore, all materials contaminated with this compound, including stock solutions, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be disposed of as hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[1][8]

At the Source: Segregation and Containerization

Proper waste management begins at the point of generation—the laboratory bench. Immediate and correct segregation is critical to prevent dangerous chemical reactions.

Step-by-Step Protocol:

-

Select a Compatible Waste Container:

-

Use a container made of a material chemically compatible with the waste. For many acidic organic compounds, high-density polyethylene (HDPE) or glass containers are appropriate.[8] Plastic is often preferred to minimize the risk of breakage.[8]

-

Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw-top cap.[7][9]

-

-

Designate a "2,4-Thiazolidinedicarboxylic acid, 2-methyl-" Waste Stream:

-

Dedicate a specific container for this waste and its associated contaminated solids.

-

Crucial Segregation: Do NOT mix this waste with:

-

-

Maintain Container Integrity:

-

Keep the waste container closed at all times except when adding waste.[7] This prevents the release of vapors and protects the lab environment.

-

Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[9]

-

Ensure the container is within a secondary containment bin to control any potential leaks.[11]

-

Documentation and Storage: The Hazardous Waste Label

Accurate and complete labeling is a cornerstone of regulatory compliance and safety. The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate specific information on all hazardous waste containers.[6][9]

As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.

| Labeling Requirement | Details & Rationale |

| "Hazardous Waste" | This heading is mandatory to clearly identify the contents as regulated waste.[8][9] |

| Full Chemical Name(s) | List all constituents by their full, common chemical names. For mixtures, list every component. Do not use abbreviations, acronyms, or chemical formulas.[8] |

| Approximate Percentages | Estimate the percentage of each component in the waste mixture. |

| Hazard Identification | Check all applicable hazard pictograms or written hazards (e.g., Toxic, Irritant).[8][9] |

| Accumulation Start Date | The date the first waste was added to the container. This is critical for tracking storage time limits.[8] |

| Generator Information | Include the Principal Investigator's name, department, and laboratory room number for accountability and contact purposes.[8] |

Managing Spills and Emergencies

Preparedness is key to mitigating the impact of an accidental release.

-

For Minor Spills (manageable by lab personnel):

-

Alert Colleagues: Inform others in the immediate area.

-

Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemically resistant gloves (Nitrile gloves are often suitable for incidental contact).

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to dike the spill and prevent it from spreading.[12][13] Do not use combustible materials like paper towels to absorb large quantities of liquid.

-

Collect and Dispose: Carefully scoop the absorbent material and place it in your designated hazardous waste container.[12][14]

-

Clean the Area: Decontaminate the spill surface with soap and water.

-

-

For Major Spills (large volume, rapid vapor release, or outside of a ventilated area):

-

Evacuate: Immediately evacuate the area.

-

Isolate: Close the doors and prevent re-entry.

-

Notify: Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

-

The Final Pathway: Collection and Professional Disposal

The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.

The journey of the waste container typically follows this path:

-

Full Container: Once the container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly sealed.

-

Request Pickup: Arrange for the transfer of the waste from your lab's SAA to your institution's central accumulation area (CAA) by contacting your EHS department.[9]

-

Professional Collection: EHS personnel will transport the waste to the CAA, where it is stored for a limited time before being picked up by a licensed hazardous waste disposal company.[4][9]

-